molecular formula C5H12N2 B14452928 Methanimidamide, N'-ethyl-N,N-dimethyl- CAS No. 74119-36-1

Methanimidamide, N'-ethyl-N,N-dimethyl-

Katalognummer: B14452928
CAS-Nummer: 74119-36-1
Molekulargewicht: 100.16 g/mol
InChI-Schlüssel: XXKGMXBJIMBFCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methanimidamide, N’-ethyl-N,N-dimethyl- is an organic compound that belongs to the class of amidines Amidines are characterized by the presence of a carbon-nitrogen double bond (C=N) and a nitrogen atom bonded to two alkyl or aryl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methanimidamide, N’-ethyl-N,N-dimethyl- can be synthesized through several methods. One common approach involves the reaction of N,N-dimethylformamide dimethyl acetal with ethylamine. The reaction typically occurs under mild conditions, with the formation of the desired product being facilitated by the presence of a base such as sodium hydride.

Industrial Production Methods

In an industrial setting, the production of Methanimidamide, N’-ethyl-N,N-dimethyl- may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving the use of catalysts and controlled temperature and pressure conditions.

Analyse Chemischer Reaktionen

Types of Reactions

Methanimidamide, N’-ethyl-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into primary amines.

    Substitution: The amidine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Oximes and nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted amidines.

Wissenschaftliche Forschungsanwendungen

Methanimidamide, N’-ethyl-N,N-dimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methanimidamide, N’-ethyl-N,N-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methanimidamide, N,N-dimethyl-N’-phenyl-
  • Methanimidamide, N,N-dimethyl-N’-(3-methylphenyl)-
  • Methanimidamide, N’-(3-hydroxyphenyl)-N,N-dimethyl-

Uniqueness

Methanimidamide, N’-ethyl-N,N-dimethyl- is unique due to its specific alkyl substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

74119-36-1

Molekularformel

C5H12N2

Molekulargewicht

100.16 g/mol

IUPAC-Name

N'-ethyl-N,N-dimethylmethanimidamide

InChI

InChI=1S/C5H12N2/c1-4-6-5-7(2)3/h5H,4H2,1-3H3

InChI-Schlüssel

XXKGMXBJIMBFCS-UHFFFAOYSA-N

Kanonische SMILES

CCN=CN(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.